molecular formula C9H16O3 B019555 4-Tetrahydropyranyloxy-butan-2-one CAS No. 20705-59-3

4-Tetrahydropyranyloxy-butan-2-one

Cat. No.: B019555
CAS No.: 20705-59-3
M. Wt: 172.22 g/mol
InChI Key: DOWUFEFCJOTYEL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Tetrahydropyranyloxy-butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Tetrahydropyranyloxy-butan-2-one is unique due to its stability and effectiveness as a protecting group for hydroxyl functionalities. Its ability to withstand various reaction conditions without degradation makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

4-(oxan-2-yloxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(10)5-7-12-9-4-2-3-6-11-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWUFEFCJOTYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415650
Record name 4-[(Oxan-2-yl)oxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20705-59-3
Record name 4-[(Oxan-2-yl)oxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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